(4,5-dimethoxy-2-nitrobenzyl)[2-(methylthio)phenyl]amine
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Description
The compound is a derivative of 4,5-Dimethoxy-2-nitrobenzyl bromide , which is a 4,5-dimethoxy-2-nitrobenzyl derivative. The 4,5-Dimethoxy-2-nitrobenzyl (DMNB) group is used as a photolabile protecting group in caging technology to develop pro-drugs .
Synthesis Analysis
The synthesis of 1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene, a similar compound, has been reported using 6-nitroveratraldehyde as a starting reagent . It’s used in the synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)vanillylamine which forms a caged vanilloid .Molecular Structure Analysis
The molecular structure of 4,5-Dimethoxy-2-nitrobenzyl bromide, a related compound, is represented by the linear formula: O2NC6H2(OCH3)2CH2Br . The molecular weight is 276.08 .Chemical Reactions Analysis
The 4,5-Dimethoxy-2-nitrobenzyl group is used as a photolabile protecting group in caging technology . This suggests that it may undergo photochemical reactions to release the protected compound.Physical And Chemical Properties Analysis
The melting point of 4,5-Dimethoxy-2-nitrobenzyl bromide, a related compound, is 131-133 °C .Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-methylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-21-14-8-11(13(18(19)20)9-15(14)22-2)10-17-12-6-4-5-7-16(12)23-3/h4-9,17H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFZZGXCFKFLJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2=CC=CC=C2SC)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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